N-(3,4-Dimethylphenyl)-N-methylformamide
Description
N-(3,4-Dimethylphenyl)-N-methylformamide (CAS: 65772-53-4) is a substituted formamide derivative with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol. Its structure consists of a formamide group (-N(Me)CHO) attached to a 3,4-dimethylphenyl ring. The compound’s InChIKey (GSYRCYFETPCQPL-UHFFFAOYSA-N) and structural identifiers confirm its unique configuration, where the methyl groups at the 3- and 4-positions of the aromatic ring influence steric and electronic properties .
Properties
CAS No. |
65772-53-4 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-N-methylformamide |
InChI |
InChI=1S/C10H13NO/c1-8-4-5-10(6-9(8)2)11(3)7-12/h4-7H,1-3H3 |
InChI Key |
GSYRCYFETPCQPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-N-methylformamide typically involves the reaction of 3,4-dimethylaniline with N-methylformamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used methods include catalytic hydrogenation and amide bond formation reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-N-methylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the formamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include substituted amides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3,4-Dimethylphenyl)-N-methylformamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3,4-Dimethylphenyl)-N-methylformamide exerts its effects involves interactions with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural differences and similarities between N-(3,4-Dimethylphenyl)-N-methylformamide and related compounds:
Key Observations :
Physicochemical Properties
- Hydrogen Bonding : N-(3,4-Dimethylphenyl)acetamide forms infinite chains via N–H···O interactions in crystals, a feature likely shared with the formamide derivative but modulated by the N-methyl group .
- Solubility : Methyl substituents on the phenyl ring may enhance hydrophobicity compared to polar chloro or carbamate groups.
- Conformational Flexibility : The anticonformation observed in chloro-substituted analogs (e.g., N-(3,4-Dichlorophenyl)acetamide ) contrasts with the synconformation in methyl-substituted derivatives, impacting molecular packing .
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